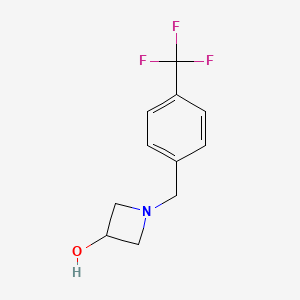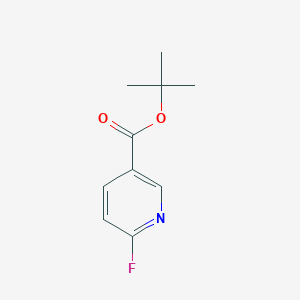
tert-Butyl 6-fluoronicotinate
Overview
Description
Tert-Butyl 6-fluoronicotinate is a chemical compound with the molecular formula C10H12FNO2 . It has a molecular weight of 197.21 .
Molecular Structure Analysis
The InChI code for tert-Butyl 6-fluoronicotinate is 1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
Tert-Butyl 6-fluoronicotinate is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- tert-Butyl hypofluorite, closely related to tert-Butyl 6-fluoronicotinate, can be synthesized through the reaction of elemental fluorine with tert-butyl alcohol in specific solvents. This compound adds to olefins to form beta-fluoro-tert-butoxy compounds (Appelman, French, Mishani, & Rozen, 1993).
Applications in Organic Chemistry
- Catalytic asymmetric oxidation of tert-butyl disulfide can produce tert-butyl tert-butanethiosulfinate with high enantiomeric excess, useful in synthesizing chiral tert-butanesulfinyl compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).
- In the context of Positron Emission Tomography (PET) imaging, tert-butoxycarbonyl-protected compounds, which include structures similar to tert-Butyl 6-fluoronicotinate, are used as precursors for radiolabeled compounds (Dollé, Demphel, Hinnen, Fournier, Vaufrey, & Crouzel, 1998).
Synthesis and Reactivity
- A Pt(II) complex with tert-Butyl 6-fluoronicotinate analogues has shown a delicate balance between sp2 and sp3 C-H bond activation, highlighting its potential in complex molecular synthesis (Crosby, Clarkson, & Rourke, 2009).
- tert-Butyl fluorocarbonate has been efficiently used for the synthesis of tert-butyl esters of N-protected amino acids, showcasing its utility in peptide and protein chemistry (Loffet, Galéotti, Jouin, & Castro, 1989).
Novel Organic Reactions
- tert-Butyl hydroperoxide-promoted reactions with tert-Butyl 6-fluoronicotinate derivatives have facilitated the synthesis of various compounds, including those with fluoro, chloro, acetyl, and other functional groups (Wang, Zhu, Guo, Cheng, & Yu, 2014).
Materials Science and Photochemistry
- tert-Butyl 6-fluoronicotinate derivatives have been studied for their potential in photoisomerization, which could be significant in the development of photoactive molecular devices (Barr, Bell, Catalano, Cline, Phillips, & Procúpez, 2005).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 apply to it . These statements indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305, P351, and P338 also apply to it , indicating measures to take to prevent and respond to exposure.
properties
IUPAC Name |
tert-butyl 6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWMKWGTXCIWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735708 | |
| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-fluoronicotinate | |
CAS RN |
676560-01-3 | |
| Record name | tert-Butyl 6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




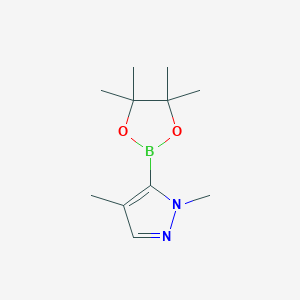
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)
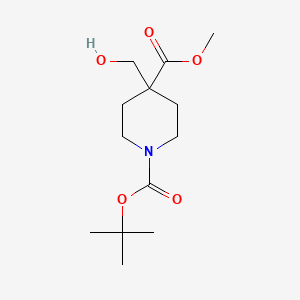
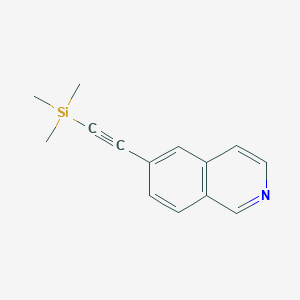
![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)
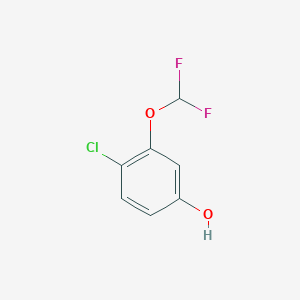
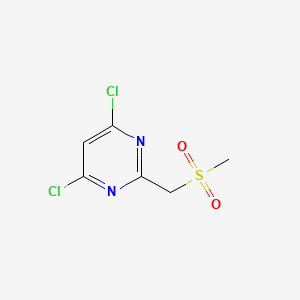


![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)
